Indazol-5-ylalanine vs. Tyrosine: CYP3A4 Inhibition Profile in CGRP Antagonists
In a systematic SAR study of CGRP receptor antagonists, the central unnatural amino acid moiety was varied to assess impact on receptor potency and CYP inhibition. Ureidoamide 23, derived from a 1H-indazol-5-yl substituted alanine (the deprotected form of the target compound), demonstrated potent CGRP receptor antagonism with only weak CYP3A4 inhibition, unlike many tyrosine-derived analogs that exhibited stronger CYP3A4 liability [1]. The indazol-5-ylalanine surrogate specifically avoided the active constriction of ex vivo human cerebral arteries that is characteristic of triptan drugs [1].
| Evidence Dimension | CGRP receptor antagonist potency and CYP3A4 inhibition liability for the amino acid surrogate |
|---|---|
| Target Compound Data | Compound 23 (indazol-5-ylalanine-derived): Potent CGRP antagonist; Weak CYP3A4 inhibition; No active constriction of ex vivo human cerebral arteries; Robust in vivo efficacy at 0.3–1 mg/kg (s.c.) [1] |
| Comparator Or Baseline | Triptans (e.g., sumatriptan): Known to cause active cerebral artery constriction; Tyrosine-derived analogs in the same ureidoamide series generally exhibited higher CYP3A4 inhibition [1] |
| Quantified Difference | CYP3A4 inhibition: Weak for indazol-5-ylalanine analog (qualitative); Vasoconstriction: Absent vs. present for triptans (qualitative); In vivo efficacy: 0.3–1 mg/kg (s.c.) produced robust CGRP inhibition [1] |
| Conditions | In vitro CGRP receptor binding assay; CYP3A4 inhibition assay; ex vivo human cerebral artery assay; in vivo marmoset facial blood flow model [1] |
Why This Matters
For medicinal chemists designing CGRP antagonists or other peptide therapeutics, using the indazol-5-ylalanine scaffold (accessed via this Boc-protected building block) can mitigate CYP3A4-related drug-drug interaction risk and avoid vasoconstrictive liabilities, a differentiated advantage over traditional tyrosine surrogates.
- [1] Han, X., Civiello, R. L., Conway, C. M., Cook, D. A., Davis, C. D., Macci, R., ... & Dubowchik, G. M. (2012). The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1. Bioorganic & Medicinal Chemistry Letters, 22(14), 4723-4727. View Source
